tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Amino Group: Introduction of the amino group through amination reactions.
Hydroxyimino Group Formation: Conversion of a precursor to the hydroxyimino group using appropriate reagents.
Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate can be used as a reagent or intermediate in the synthesis of other compounds.
Biology
In biological research, it may be used to study enzyme interactions or as a probe to investigate biochemical pathways.
Medicine
In medicine, carbamates are often explored for their potential therapeutic properties, including as inhibitors of enzymes or as drugs.
Industry
In industry, such compounds may be used in the production of pesticides, herbicides, or other agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Pathway Modulation: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate: can be compared with other carbamates such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCEJTWEISRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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